N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)dibenzenesulfonamide
Description
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: is a complex organic compound characterized by its unique biphenyl structure with dimethyl and sulfonamide functional groups
Properties
IUPAC Name |
N-[4-[4-(benzenesulfonamido)-3-methylphenyl]-2-methylphenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-19-17-21(13-15-25(19)27-33(29,30)23-9-5-3-6-10-23)22-14-16-26(20(2)18-22)28-34(31,32)24-11-7-4-8-12-24/h3-18,27-28H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDIKGJXBVUJVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)C)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40979281 | |
| Record name | N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)dibenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6324-67-0 | |
| Record name | MLS002639267 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-(3,3'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)dibenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40979281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide typically involves the reaction of 3,3’-dimethylbiphenyl-4,4’-diamine with benzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and as a stabilizer in certain chemical processes.
Mechanism of Action
The mechanism by which N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The biphenyl structure allows for hydrophobic interactions with various biomolecules, influencing their function and stability.
Comparison with Similar Compounds
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide: can be compared with other sulfonamide derivatives and biphenyl compounds:
- Uniqueness : The presence of both dimethyl and sulfonamide groups in the biphenyl structure provides unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
Similar Compounds:
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)dibenzenesulfonamide in various scientific and industrial applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
